molecular formula C7H9NO2 B1523516 (2-Cyclopropyloxazol-4-yl)methanol CAS No. 1190312-83-4

(2-Cyclopropyloxazol-4-yl)methanol

Cat. No. B1523516
CAS RN: 1190312-83-4
M. Wt: 139.15 g/mol
InChI Key: WCWHZRKJEGJBFS-UHFFFAOYSA-N
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Description

(2-Cyclopropyloxazol-4-yl)methanol, also known as CPOM, is an organic compound that has gained significant interest in scientific research due to its unique properties and potential applications in various fields. It has a molecular formula of C7H9NO2 and a molecular weight of 139.15 g/mol .


Synthesis Analysis

The synthesis of methanol-related compounds typically involves processes such as electrolysis and the use of catalysts . The production of methanol from CO2 and H2 has been a topic of interest, with studies focusing on optimizing the process using response surface methodology (RSM) for prediction and optimization of the methanol yield .


Molecular Structure Analysis

The molecular structure of (2-Cyclopropyloxazol-4-yl)methanol consists of a cyclopropyl group attached to an oxazole ring, which is further connected to a methanol group . This structure contributes to its unique properties and potential applications.


Chemical Reactions Analysis

The chemical reactions involving methanol and its derivatives are complex and often involve multiple steps. For instance, the conversion of methane to methanol has been extensively studied, with traditional catalysts such as different types of zeolites being used . More recently, new catalysts have emerged that can perform this transformation with higher conversion and selectivity, and importantly, under mild temperature and pressure conditions .

Scientific Research Applications

Catalytic Synthesis of Methanol from Synthesis Gas

(2-Cyclopropyloxazol-4-yl)methanol: can be used as a catalyst in the synthesis of methanol from synthesis gas. This process is crucial in converting unsorted organic waste, including all plastic waste, into methanol, which serves as a primary feedstock chemical for the C1 chemical industry . The catalytic properties of this compound can enhance the efficiency of methanol production, which has broad applications in circular economy chemical synthesis.

Bioconversion of Methanol to Chemicals

The bioconversion of methanol to various chemicals is an emerging field where (2-Cyclopropyloxazol-4-yl)methanol could play a significant role. It can be used to improve the metabolic pathways of native or synthetic methylotrophs, organisms that utilize methanol as their sole carbon and energy source. This application has the potential to alleviate environmental concerns and reduce dependency on petroleum feedstock .

Methanol Production from Methanotrophs

Methanotrophs are bacteria that can convert methane to methanol. (2-Cyclopropyloxazol-4-yl)methanol may be used to optimize this conversion process. Researchers have reported significant methanol production using methanotrophs, which can be further enhanced by the presence of compounds like (2-Cyclopropyloxazol-4-yl)methanol .

Safety And Hazards

The safety data sheet for methanol indicates that it is highly flammable and toxic if swallowed, in contact with skin, or if inhaled . It can cause damage to organs through prolonged or repeated exposure .

Future Directions

The future directions in the field of methanol research involve improving the efficiency and sustainability of methanol production processes. This includes the development of new catalysts and the optimization of existing processes . Additionally, there is interest in exploring the potential of methanol as a renewable energy source .

properties

IUPAC Name

(2-cyclopropyl-1,3-oxazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c9-3-6-4-10-7(8-6)5-1-2-5/h4-5,9H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCWHZRKJEGJBFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CO2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Cyclopropyloxazol-4-yl)methanol

CAS RN

1190312-83-4
Record name (2-cyclopropyl-1,3-oxazol-4-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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